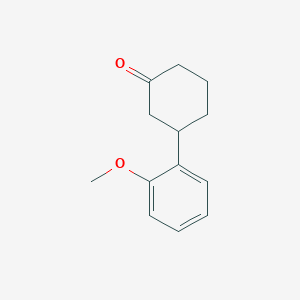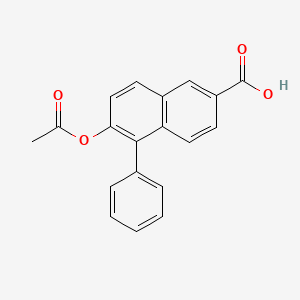![molecular formula C20H18O5 B12560321 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one CAS No. 195259-87-1](/img/structure/B12560321.png)
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its tricyclic structure, which includes three methoxy groups and a dihydrobenzo[a]xanthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with aromatic aldehydes in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like ethanol or acetic acid. The resulting intermediate undergoes cyclization and subsequent methoxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
化学反応の分析
Types of Reactions
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated xanthene derivatives.
科学的研究の応用
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent dye in various analytical techniques.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to its unique photophysical properties
作用機序
The mechanism of action of 3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets .
類似化合物との比較
Similar Compounds
- 8,9,10,11-Tetrahydro-12H-benzo[a]xanthen-12-one
- 6H-Dibenzo[a,g]quinolizine-2,9-diol
- 2,3,9,10-Tetramethoxy-13-methyl-5,6-dihydro-8H-isoquinolino[3,2-a]
Uniqueness
3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity compared to other xanthene derivatives. Additionally, its ability to undergo various chemical transformations makes it a versatile compound for synthetic and medicinal chemistry .
特性
CAS番号 |
195259-87-1 |
|---|---|
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC名 |
3,9,11-trimethoxy-5,6-dihydrobenzo[a]xanthen-12-one |
InChI |
InChI=1S/C20H18O5/c1-22-12-5-6-14-11(8-12)4-7-15-18(14)20(21)19-16(24-3)9-13(23-2)10-17(19)25-15/h5-6,8-10H,4,7H2,1-3H3 |
InChIキー |
YIVSRLSBWBMCMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)OC4=C(C3=O)C(=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
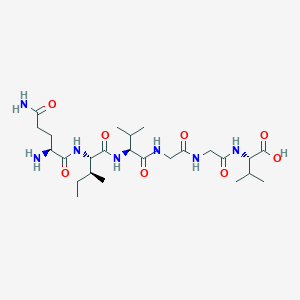

![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)

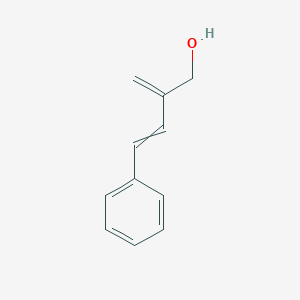

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
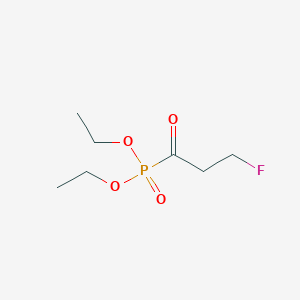
![4-[Imino(phenyl)methyl]morpholin-4-ium fluoride](/img/structure/B12560335.png)
